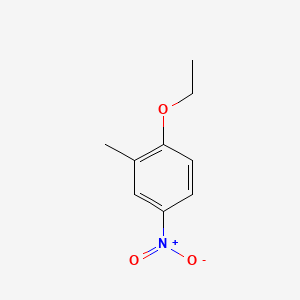

1-Ethoxy-2-methyl-4-nitrobenzene

Description

1-Ethoxy-2-methyl-4-nitrobenzene (CAS: 70611-03-9) is a nitroaromatic compound characterized by an ethoxy group (-OCH₂CH₃) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 4 on the benzene ring. This compound is part of a broader class of substituted nitrobenzenes, which are widely used as intermediates in pharmaceuticals, agrochemicals, and dyes due to the electron-withdrawing nature of the nitro group, which facilitates electrophilic substitution reactions . Its molecular formula is C₉H₁₁NO₃, with an average molecular mass of 181.19 g/mol. The compound is typically synthesized via nitration and alkylation reactions, and its purity is reported to be 95% in commercial samples .

Properties

IUPAC Name |

1-ethoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRAZURCVUSOIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of 1-ethoxy-2-methyl-4-nitrobenzene may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: The major product is typically an amino-substituted benzene derivative.

Reduction: The major product is an amino-substituted benzene derivative.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Analytical Chemistry

1-Ethoxy-2-methyl-4-nitrobenzene is utilized in analytical chemistry for its properties that facilitate separation and detection in various chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : This compound can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive for compatibility with mass spectrometry applications. In cases where mass spectrometry is involved, phosphoric acid can be replaced with formic acid to enhance sensitivity .

Pharmaceutical Applications

The compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents:

- Synthesis of Dyes : 1-Ethoxy-2-methyl-4-nitrobenzene is noted for its role as a dye precursor. It can be transformed into more complex structures that exhibit desirable color properties for use in textiles and other materials .

- Drug Development : Its derivatives have shown potential in drug development, particularly as antimicrobial agents. The modifications to the nitro group and the ethoxy substituent can lead to compounds with enhanced biological activity against various pathogens .

Research indicates that 1-Ethoxy-2-methyl-4-nitrobenzene and its derivatives may possess significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds related to 1-Ethoxy-2-methyl-4-nitrobenzene exhibit antimicrobial activity against a range of bacteria and fungi. This includes effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis or other cellular processes .

- Cytotoxicity : Preliminary studies suggest that certain derivatives may exhibit selective toxicity towards cancer cell lines. This opens avenues for further research into their potential as anticancer agents, where structural modifications could enhance their efficacy and selectivity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro-substituted compounds, including those derived from 1-Ethoxy-2-methyl-4-nitrobenzene. The results indicated that modifications to the nitro group significantly enhanced activity against both bacterial and fungal strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer therapeutics. The exact mechanisms remain under investigation but may involve apoptosis induction and modulation of key enzymatic pathways .

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxy and methyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted nitrobenzenes differ in the type, position, and number of functional groups, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison of 1-Ethoxy-2-methyl-4-nitrobenzene with structurally analogous compounds:

Positional Isomers

1-Ethoxy-4-methyl-2-nitrobenzene (CAS: 85653-54-9) Structural Difference: The nitro and methyl groups are swapped (nitro at position 2, methyl at position 4). Application: Used as a precursor in dye synthesis .

1-Ethoxy-3-methyl-5-nitrobenzene (CAS: 1881328-93-3)

- Structural Difference : Nitro and methyl groups are meta to each other.

- Impact : The meta-substitution pattern may alter electronic effects, making the compound less reactive toward electrophiles compared to para-substituted derivatives .

Substituent-Type Variations

4-Chloro-1-ethoxy-2-nitrobenzene

- Structural Difference : Methyl group replaced by chlorine at position 2.

- Impact : Chlorine’s strong electron-withdrawing effect enhances ring deactivation, increasing stability but reducing nucleophilic substitution rates compared to the methyl-substituted compound .

- Application : Intermediate in pesticide synthesis .

1-(2-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₄) Structural Difference: Ethoxy group replaced by a methoxyethoxy (-OCH₂CH₂OCH₃) chain. Impact: The longer ether chain improves solubility in polar solvents. The crystal structure is stabilized by C–H⋯O hydrogen bonds, which may enhance thermal stability . Application: Used in asymmetric alkylation reactions for drug synthesis .

Functionalized Derivatives

1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

- Structural Difference : Contains an ethenyl group conjugated to a 4-nitrophenyl substituent.

- Impact : The extended π-conjugation system increases UV absorption, making it suitable for optoelectronic applications. The ethoxy and methoxy groups provide steric bulk, affecting packing in crystalline phases .

1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS: 14064-58-5) Structural Difference: Methoxy group at position 1 and an ethenyl-linked nitro group. Impact: The trans-configuration (E-isomer) of the ethenyl group enhances planarity, improving charge-transfer properties. This compound is studied for its nonlinear optical behavior .

Physicochemical Properties

Biological Activity

1-Ethoxy-2-methyl-4-nitrobenzene, a compound with the molecular formula C9H11NO3 and CAS number 70611-03-9, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including relevant case studies, research findings, and data tables.

1-Ethoxy-2-methyl-4-nitrobenzene is characterized by its nitro group, which is known to influence biological activity. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with nitro groups can exhibit antimicrobial properties. A study conducted by [source] demonstrated that 1-Ethoxy-2-methyl-4-nitrobenzene showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Table 1: Antimicrobial Activity of 1-Ethoxy-2-methyl-4-nitrobenzene

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1-Ethoxy-2-methyl-4-nitrobenzene have been assessed in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism by which 1-Ethoxy-2-methyl-4-nitrobenzene exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger signaling pathways associated with apoptosis and cellular damage.

Case Studies

Several case studies have highlighted the toxicological aspects of nitro compounds, including 1-Ethoxy-2-methyl-4-nitrobenzene. Notably, a case reported severe methemoglobinemia following exposure to nitrobenzene derivatives, underscoring the potential health risks associated with this class of compounds .

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of 1-Ethoxy-2-methyl-4-nitrobenzene. For instance, modifications to the ethoxy group have shown enhanced biological activity, suggesting that structural variations can significantly impact efficacy .

Table 3: Structure-Activity Relationship of Derivatives

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | -OCH3 at para position | Increased cytotoxicity |

| Compound B | -Cl at ortho position | Enhanced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.